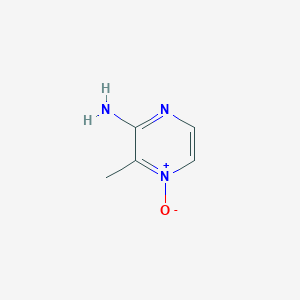
3-Methyl-2-pyrazinamine 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-pyrazinamine 4-oxide (3M2PAO) is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This pyrazine derivative has been found to possess a range of interesting properties that make it highly useful for a variety of applications, including its ability to act as a potent antioxidant and anti-inflammatory agent. In
Aplicaciones Científicas De Investigación
3-Methyl-2-pyrazinamine 4-oxide has been found to possess a range of interesting properties that make it highly useful for a variety of scientific research applications. One of its most promising applications is as an antioxidant, as it has been shown to scavenge free radicals and protect against oxidative damage in vitro and in vivo. Additionally, 3-Methyl-2-pyrazinamine 4-oxide has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-pyrazinamine 4-oxide is not fully understood, but it is believed to act through a combination of antioxidant and anti-inflammatory mechanisms. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, 3-Methyl-2-pyrazinamine 4-oxide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-pyrazinamine 4-oxide has been found to have a range of biochemical and physiological effects that make it highly useful for scientific research. It has been shown to protect against oxidative damage in a variety of cell types, including neurons, hepatocytes, and lymphocytes. Additionally, 3-Methyl-2-pyrazinamine 4-oxide has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methyl-2-pyrazinamine 4-oxide for lab experiments is its high solubility in water and other polar solvents, which makes it easy to work with in a variety of experimental settings. Additionally, 3-Methyl-2-pyrazinamine 4-oxide is relatively stable under a wide range of conditions, making it a useful tool for studying oxidative stress and inflammation in vitro and in vivo. However, one limitation of 3-Methyl-2-pyrazinamine 4-oxide is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3-Methyl-2-pyrazinamine 4-oxide. One area of interest is the development of novel therapeutic agents based on the structure of 3-Methyl-2-pyrazinamine 4-oxide, which could be used to treat a variety of diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 3-Methyl-2-pyrazinamine 4-oxide and to explore its potential applications in a variety of experimental settings. Finally, the development of new synthesis methods for 3-Methyl-2-pyrazinamine 4-oxide could help to improve its availability and reduce its cost, making it more accessible to researchers in a variety of fields.
Métodos De Síntesis
The synthesis of 3-Methyl-2-pyrazinamine 4-oxide involves the reaction of 3-methyl-2-pyrazinamine with hydrogen peroxide in the presence of a catalyst such as copper(II) acetate. The reaction proceeds through a radical mechanism, with the hydrogen peroxide acting as a source of oxygen atoms for the oxidation of the pyrazine ring. The resulting product is a yellow crystalline solid that is highly soluble in water and other polar solvents.
Propiedades
Número CAS |
103965-76-0 |
|---|---|
Nombre del producto |
3-Methyl-2-pyrazinamine 4-oxide |
Fórmula molecular |
C5H7N3O |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
3-methyl-4-oxidopyrazin-4-ium-2-amine |
InChI |
InChI=1S/C5H7N3O/c1-4-5(6)7-2-3-8(4)9/h2-3H,1H3,(H2,6,7) |
Clave InChI |
WEYZXOYQTDSWLG-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CN=C1N)[O-] |
SMILES canónico |
CC1=[N+](C=CN=C1N)[O-] |
Sinónimos |
Pyrazinamine, 3-methyl-, 4-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



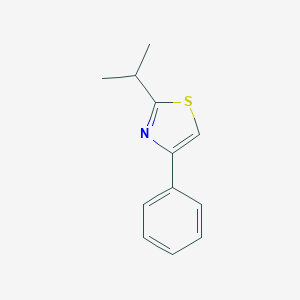
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
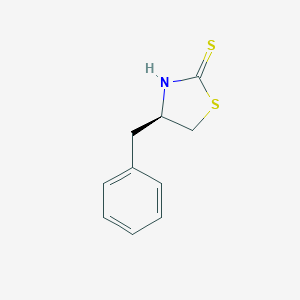
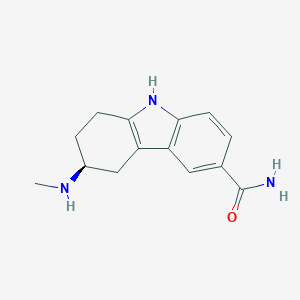
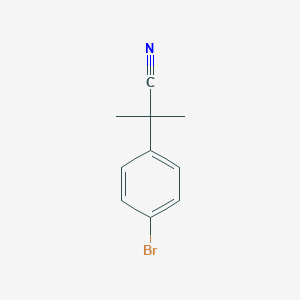
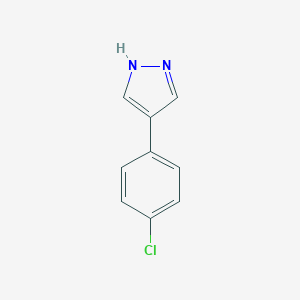
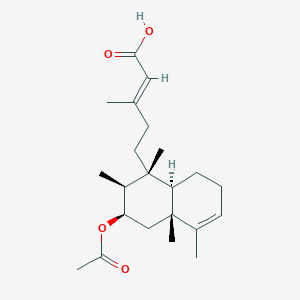
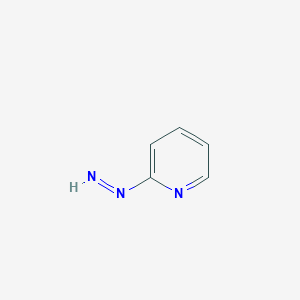
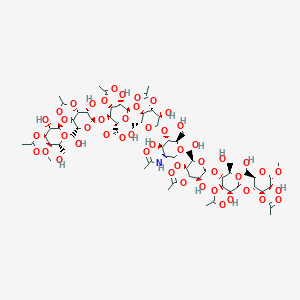
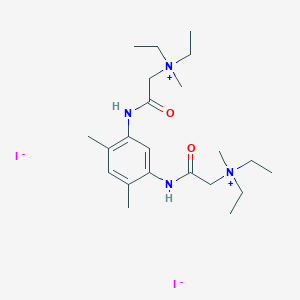
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
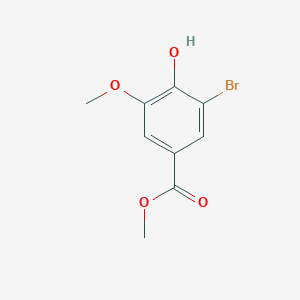
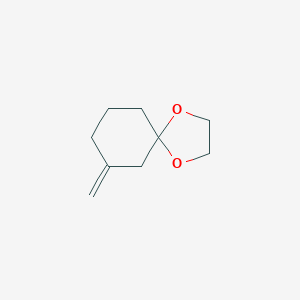
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)